molecular formula C10H17NO2S B2846445 N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide CAS No. 2151238-24-1

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide

Cat. No. B2846445
CAS RN: 2151238-24-1
M. Wt: 215.31
InChI Key: FNBOLQOGZSOPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide, also known as HEPT, is a synthetic organic compound with a molecular formula of C10H13NO2S. It is a non-nucleoside reverse transcriptase inhibitor that has been extensively studied for its potential use as an antiviral agent against HIV-1.

Mechanism of Action

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide acts as a non-nucleoside reverse transcriptase inhibitor by binding to a specific site on the reverse transcriptase enzyme of HIV-1. This binding prevents the enzyme from converting viral RNA into DNA, which is necessary for viral replication. By inhibiting this process, this compound effectively stops the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for the reverse transcriptase enzyme of HIV-1. It has been demonstrated to be effective in inhibiting the replication of HIV-1 in vitro and in vivo. This compound has also been shown to have a long half-life, which makes it an attractive candidate for use in antiviral therapy.

Advantages and Limitations for Lab Experiments

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also highly selective for the reverse transcriptase enzyme of HIV-1, which makes it a useful tool for studying the replication of the virus. However, this compound also has some limitations. It is not effective against all strains of HIV-1, and it has been shown to have a low barrier to resistance. This means that the virus can quickly develop resistance to this compound, which limits its long-term effectiveness as an antiviral agent.

Future Directions

There are several future directions for research on N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide. One area of interest is the development of new analogs of this compound that are more effective against different strains of HIV-1 and have a higher barrier to resistance. Another area of interest is the use of this compound in combination with other antiviral agents to create more effective treatment regimens for HIV-1. Finally, there is also interest in studying the potential use of this compound in the treatment of other viral infections, such as hepatitis B and C.

Synthesis Methods

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-acetylthiophene with ethyl chloroacetate to form ethyl 2-(thian-4-yl)acetate. This compound is then reacted with hydroxylamine hydrochloride to form ethyl 2-(thian-4-yl)acetohydroxamate, which is subsequently treated with propargyl bromide to yield this compound (this compound).

Scientific Research Applications

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has been extensively studied for its potential use as an antiviral agent against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus. This compound has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

properties

IUPAC Name

N-[4-(2-hydroxyethyl)thian-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-9(13)11-10(3-6-12)4-7-14-8-5-10/h2,12H,1,3-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBOLQOGZSOPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCSCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.